molecular formula C22H23N3O5 B11685301 N-(2-ethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2-ethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11685301
M. Wt: 409.4 g/mol
InChI Key: ITUAUZJKJBLDKB-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound characterized by its unique structural components This compound features a phenyl group substituted with an ethyl group, a nitro group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the hexanamide chain involves the reaction of hexanoic acid with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

    Coupling: The final step involves coupling the ethylphenyl group with the nitroisoindoline-hexanamide intermediate using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride (AlCl3).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Halogenated derivatives of the phenyl group.

    Hydrolysis: Hexanoic acid and the corresponding amine.

Scientific Research Applications

N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and hexanamide groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
  • N-(2-CHLOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE
  • N-(2-BROMOPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE

Uniqueness

N-(2-ETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, differentiating it from similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C22H23N3O5/c1-2-15-9-5-6-11-17(15)23-19(26)13-4-3-7-14-24-21(27)16-10-8-12-18(25(29)30)20(16)22(24)28/h5-6,8-12H,2-4,7,13-14H2,1H3,(H,23,26)

InChI Key

ITUAUZJKJBLDKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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